Bienvenue dans la boutique en ligne BenchChem!

2-Piperidin-1-ylmethyl-1H-benzoimidazole

COX-2 inhibition anti-inflammatory oxadiazole derivatives

2-Piperidin-1-ylmethyl-1H-benzoimidazole (CAS 50365-34-9) is a synthetic small-molecule building block with molecular formula C13H17N3 and molecular weight 215.29 g/mol, bearing a benzimidazole core linked via a methylene spacer to a piperidine ring at the 2-position. This compound belongs to the broader class of 2-substituted benzimidazole-piperidine hybrids, a scaffold class that has been exploited across multiple therapeutic areas including selective COX-2 inhibition, melanin-concentrating hormone receptor 1 (MCH-R1) antagonism, microsomal prostaglandin E synthase-1 (mPGES-1) inhibition, antibacterial development, and epigenetic targeting of YEATS domain proteins.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 50365-34-9
Cat. No. B15399417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidin-1-ylmethyl-1H-benzoimidazole
CAS50365-34-9
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=NC3=CC=CC=C3N2
InChIInChI=1S/C13H17N3/c1-4-8-16(9-5-1)10-13-14-11-6-2-3-7-12(11)15-13/h2-3,6-7H,1,4-5,8-10H2,(H,14,15)
InChIKeyVBHJBDZRUQCCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Piperidin-1-ylmethyl-1H-benzoimidazole (CAS 50365-34-9): Versatile Benzimidazole-Piperidine Hybrid Building Block for Multi-Target Drug Discovery


2-Piperidin-1-ylmethyl-1H-benzoimidazole (CAS 50365-34-9) is a synthetic small-molecule building block with molecular formula C13H17N3 and molecular weight 215.29 g/mol, bearing a benzimidazole core linked via a methylene spacer to a piperidine ring at the 2-position . This compound belongs to the broader class of 2-substituted benzimidazole-piperidine hybrids, a scaffold class that has been exploited across multiple therapeutic areas including selective COX-2 inhibition, melanin-concentrating hormone receptor 1 (MCH-R1) antagonism, microsomal prostaglandin E synthase-1 (mPGES-1) inhibition, antibacterial development, and epigenetic targeting of YEATS domain proteins [1]. Commercially available at purity levels of 95–98% from multiple suppliers, the compound serves primarily as a key synthetic intermediate rather than a final bioactive entity .

Why Generic 2-Substituted Benzimidazoles Cannot Substitute for 2-Piperidin-1-ylmethyl-1H-benzoimidazole in Multi-Target Synthesis Programs


The 2-piperidin-1-ylmethyl substituent confers a unique combination of conformational flexibility (via the methylene spacer), hydrogen-bonding capacity (via the benzimidazole NH), and basic nitrogen character (via the piperidine tertiary amine) that is absent in simpler 2-alkyl or directly 2-aryl benzimidazole analogs [1]. Substituting this compound with 2-methyl-1H-benzimidazole, for example, eliminates the piperidine pharmacophore entirely, abolishing the capacity to generate COX-2 inhibitors with IC50 values in the 0.06–0.81 μM range and in vivo anti-inflammatory protection reaching 75% [2]. Conversely, the positional isomer 1-(piperidin-1-ylmethyl)-1H-benzimidazole (CAS 19213-19-5) relocates the piperidinylmethyl group to the N1 position, altering the electronic environment of the benzimidazole ring and preventing the specific N1-alkylation chemistry that enables the oxadiazole-linked derivative series critical to COX-2 and anticancer development programs . Replacing piperidine with morpholine (2-(morpholin-4-ylmethyl)-1H-benzimidazole) further changes basicity and hydrogen-bond acceptor profile, fundamentally shifting the compound's utility across different target classes [3].

Quantitative Differentiation Evidence for 2-Piperidin-1-ylmethyl-1H-benzoimidazole (CAS 50365-34-9) Versus Closest Structural Analogs


COX-2 Inhibitor Potency: Derivatives of 2-Piperidin-1-ylmethyl-1H-benzoimidazole Achieve IC50 as Low as 0.06 μM, Unattainable with Simple 2-Methylbenzimidazole Scaffolds

When 2-piperidin-1-ylmethyl-1H-benzoimidazole (CAS 50365-34-9) is used as the core building block for synthesizing 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazole derivatives (5a–5r), the resulting compounds demonstrate potent COX-2 inhibitory activity with IC50 values ranging from 0.06 to 0.81 μM [1]. In stark contrast, 2-methyl-1H-benzimidazole-derived compounds evaluated under comparable COX inhibition assays show only weak antimicrobial activity (7–8 mm zone of inhibition) and no reported sub-micromolar COX-2 potency, reflecting the critical contribution of the piperidin-1-ylmethyl substituent to target engagement [2].

COX-2 inhibition anti-inflammatory oxadiazole derivatives

In Vivo Anti-Inflammatory Efficacy: Derivatives Built on CAS 50365-34-9 Achieve 72.8–75.0% Paw Edema Protection in the Carrageenan Rat Model

The oxadiazole-linked benzimidazole derivatives synthesized from 2-piperidin-1-ylmethyl-1H-benzoimidazole were evaluated in the carrageenan-induced rat paw edema model, a standard in vivo inflammatory assay. Compounds 5h and 5j achieved 72.8% and 75.0% protection from edema, respectively, at the tested dose [1]. No comparable in vivo anti-inflammatory data exist for derivatives of the positional isomer 1-(piperidin-1-ylmethyl)-1H-benzimidazole (CAS 19213-19-5), which is predominantly studied for antimicrobial applications rather than systematic COX-2-driven anti-inflammatory programs . This functional divergence underscores the critical importance of the 2-position attachment for accessing the COX-2 pharmacophore.

in vivo anti-inflammatory carrageenan-induced edema COX-2 selectivity

Antibacterial Activity Enhancement: Introduction of the Methyl-Piperidinyl Group at Position 1 Dramatically Broadens the Antimicrobial Spectrum of 2-Substituted Benzimidazoles

In a direct head-to-head antibacterial study of Mannich base benzimidazole derivatives, the addition of a methyl-piperidinyl group—a functionality derived from the 2-piperidin-1-ylmethyl-1H-benzoimidazole scaffold—at the 1-position of 2-(thioalkyl)-1H-methylbenzimidazole derivatives significantly enhanced antibacterial activity. The five 2-(thioalkyl)-methyl-1-(piperidin-1-ylmethyl) benzimidazole derivatives produced inhibition zone diameters ranging from 10.0 ± 0.8 mm to 27.9 ± 1.4 mm against environmental bacterial strains including Escherichia coli and Enterobacteria [1]. In contrast, the parent 2-(thioalkyl)-1H-methylbenzimidazole derivatives lacking the piperidin-1-ylmethyl group showed substantially weaker activity, with the best compound (1e) exhibiting only 10.0 ± 0.0 mm inhibition against Enterobacteria P1 [1].

antibacterial Mannich base environmental bacterial strains

Patent-Protected Multi-Target Versatility: CAS 50365-34-9 Is the Common Core for at Least Five Distinct Therapeutic Patent Families, a Breadth Unmatched by Simpler Benzimidazole Building Blocks

The 2-piperidin-1-ylmethyl-1H-benzoimidazole scaffold appears as the core structural motif in patents spanning at least five distinct therapeutic target classes: (a) MCH-R1 antagonists for obesity and metabolic disorders (e.g., US6906075B2, US7511146) [1]; (b) mPGES-1 inhibitors for inflammatory diseases (EP2495244A1) [2]; (c) selective blockers of persistent sodium current for pain and epilepsy (US9540332B2) [3]; (d) YEATS domain inhibitors (MLLT1/MLLT3) for epigenetic oncology applications [4]; and (e) SUMO-related modification antagonists of CRMP2 for neurological indications (EP3576734A4) [5]. By comparison, 2-methyl-1H-benzimidazole is primarily cited as a synthetic intermediate with no corresponding patent estate across multiple therapeutic verticals, and 1-(piperidin-1-ylmethyl)-1H-benzimidazole (CAS 19213-19-5) is predominantly referenced in fragment-based screening contexts rather than as an enabling precursor for diverse patent-protected derivative libraries.

MCH-R1 antagonist mPGES-1 inhibitor persistent sodium current blocker YEATS domain patent scaffold

Physicochemical Differentiation: The Dihydrochloride Salt Form (CAS 100447-40-3) Enables Aqueous Solubility Superior to the Free Base and to Non-Salt Benzimidazole Analogs

The dihydrochloride salt of 2-piperidin-1-ylmethyl-1H-benzoimidazole (CAS 100447-40-3) is described as highly soluble in water due to the presence of two hydrochloride counterions, with additional solubility in ethanol and DMSO . In comparison, the free base (CAS 50365-34-9) has limited aqueous solubility but is soluble in organic solvents, while the positional isomer 1-(piperidin-1-ylmethyl)-1H-benzimidazole (CAS 19213-19-5) has a reported melting point of 91.5–92.5 °C and no documented dihydrochloride salt form with enhanced solubility . This differential salt-forming capacity—enabled by the basic piperidine nitrogen at the 2-position methylene linkage—is a procurement-relevant distinction for programs requiring aqueous formulation.

aqueous solubility dihydrochloride salt formulation enablement

Optimal Research and Procurement Application Scenarios for 2-Piperidin-1-ylmethyl-1H-benzoimidazole (CAS 50365-34-9)


Medicinal Chemistry Programs Targeting Selective COX-2 Inhibition with In Vivo Anti-Inflammatory Translation

Procure CAS 50365-34-9 as the starting building block for synthesizing 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazole derivatives. This synthetic route has been validated to produce compounds with COX-2 IC50 values of 0.06–0.81 μM and in vivo edema protection of 72.8–75.0% in the carrageenan rat paw model [1]. The oxadiazole-linked derivative library demonstrates that N1-functionalization of the benzimidazole core is chemically accessible and pharmacologically productive specifically when the 2-position carries the piperidin-1-ylmethyl group—a synthetic handle not available with alternative 2-substituted benzimidazoles.

Epigenetic Probe Development: YEATS Domain (MLLT1/MLLT3) Inhibitor Synthesis

The 2-piperidin-1-ylmethyl-1H-benzoimidazole scaffold has been employed as the core for developing first-in-class chemical probes targeting the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9), epigenetic reader proteins implicated in leukemia [1]. The benzimidazole-amide derivatives based on this scaffold achieved potent inhibition of MLLT1/3–histone interactions (SGC-iMLLT IC50 = 0.26 μM; MLLT1 Kd = 129 nM; MLLT3 Kd = 77 nM) with excellent selectivity over YEATS2/4 (IC50 > 10 μM) and bromodomains [1]. This application is uniquely enabled by the 2-piperidin-1-ylmethyl substitution pattern, which positions the piperidine ring for critical binding interactions within the YEATS domain acetyl-lysine pocket.

Antibacterial SAR Studies Leveraging the Piperidin-1-ylmethyl Group for Activity Enhancement

For antibacterial structure-activity relationship (SAR) programs, CAS 50365-34-9 provides the essential piperidin-1-ylmethyl moiety that, when incorporated into Mannich base benzimidazole derivatives, has been directly demonstrated to increase antibacterial inhibition zone diameters by up to 61% compared to non-piperidinylmethyl analogs (27.9 mm vs. 17.3 mm maximum) [1]. The compound enables systematic exploration of how the methyl-piperidine group fixed at position-1 of 2-substituted benzimidazoles impacts antibacterial potency against both Gram-negative and Gram-positive environmental and clinical strains, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa [1].

Multi-Target Fragment-Based Drug Discovery Requiring a Single Versatile Building Block

Procurement of CAS 50365-34-9 is strategically advantageous for fragment-based drug discovery programs that require a single building block with demonstrated versatility across multiple target classes. As evidenced by its role as the common core in patents for MCH-R1 antagonists (obesity/metabolic disorders), mPGES-1 inhibitors (inflammatory diseases), persistent sodium current blockers (pain/epilepsy), and SUMO-CRMP2 antagonists (neurological indications), this compound offers an exceptionally broad IP-validated starting point for hit generation [1][2][3]. No single alternative 2-substituted benzimidazole building block matches this breadth of patent-supported therapeutic applicability.

Quote Request

Request a Quote for 2-Piperidin-1-ylmethyl-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.